molecular formula C40H55N7O3 B15583764 Ezh2-IN-19

Ezh2-IN-19

Cat. No.: B15583764
M. Wt: 681.9 g/mol
InChI Key: JNKOFUKCYAIVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ezh2-IN-19 is a useful research compound. Its molecular formula is C40H55N7O3 and its molecular weight is 681.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H55N7O3

Molecular Weight

681.9 g/mol

IUPAC Name

3-[[4-(dimethylamino)cyclohexyl]-ethylamino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-5-[3-methyl-1-(1-methylpiperidin-4-yl)-2-oxobenzimidazol-5-yl]benzamide

InChI

InChI=1S/C40H55N7O3/c1-9-46(31-13-11-30(12-14-31)43(5)6)36-23-29(21-33(27(36)4)38(48)41-24-34-25(2)20-26(3)42-39(34)49)28-10-15-35-37(22-28)45(8)40(50)47(35)32-16-18-44(7)19-17-32/h10,15,20-23,30-32H,9,11-14,16-19,24H2,1-8H3,(H,41,48)(H,42,49)

InChI Key

JNKOFUKCYAIVQR-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Ezh2-IN-19: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, particularly B-cell lymphomas, making it a compelling target for therapeutic intervention. This document provides a detailed overview of the discovery, synthesis, and biological evaluation of Ezh2-IN-19, a potent and selective inhibitor of EZH2. This compound, also known as compound N40, emerged from a focused drug discovery campaign aimed at identifying novel pyridone-benzamide derivatives with a 1-methyl-2-benzimidazolinone (B9982) moiety for the treatment of B-cell lymphomas.

Discovery of this compound

This compound was identified through a structure-based drug design and optimization effort. The discovery process, as detailed by Di Wu and colleagues in Bioorganic & Medicinal Chemistry, involved the synthesis and evaluation of a series of novel pyridone-benzamide derivatives. The core chemical scaffold was designed to interact with the S-adenosyl-L-methionine (SAM) binding pocket of EZH2. The incorporation of a 1-methyl-2-benzimidazolinone moiety was a key structural modification that contributed to the high potency of the inhibitor.

Quantitative Biological Data

This compound has demonstrated potent inhibitory activity against both wild-type and mutant forms of EZH2. The following table summarizes its key quantitative metrics.

TargetIC50 (nM)
EZH2 (Wild-Type)0.32

Data sourced from MedchemExpress and is based on the findings from the primary publication.

Signaling Pathway

EZH2 is a core component of the PRC2 complex, which is central to gene silencing. The following diagram illustrates the canonical signaling pathway involving EZH2.

EZH2_Signaling_Pathway cluster_nucleus Nucleus PRC2 PRC2 Complex (EZH2, EED, SUZ12) SAH SAH PRC2->SAH H3K27me3 H3K27me3 PRC2->H3K27me3 Methylation SAM SAM SAM->PRC2 Cofactor Histone_H3 Histone H3 Histone_H3->PRC2 Target_Gene Target Gene H3K27me3->Target_Gene Binds to promoter Transcription_Repression Transcriptional Repression Target_Gene->Transcription_Repression Ezh2_IN_19 This compound Ezh2_IN_19->PRC2 Inhibition Synthesis_Workflow Starting_Materials Starting Materials (e.g., substituted anilines, pyridone precursors) Step1 Step 1: Amide Coupling Starting_Materials->Step1 Intermediate1 Intermediate A (Pyridone-acid) Step1->Intermediate1 Step2 Step 2: Activation of Carboxylic Acid Intermediate1->Step2 Intermediate2 Activated Intermediate Step2->Intermediate2 Step3 Step 3: Amide Bond Formation with Benzimidazolinone Moiety Intermediate2->Step3 Final_Compound Final Compound (this compound analog) Step3->Final_Compound Purification Purification and Characterization (HPLC, NMR, MS) Final_Compound->Purification Biochemical_Assay_Workflow Assay_Setup Assay Setup: - Recombinant PRC2 Complex - Histone H3 peptide substrate - S-adenosyl-L-methionine (SAM, labeled) - this compound (varying concentrations) Incubation Incubation at 37°C Assay_Setup->Incubation Detection Detection of Methylation Incubation->Detection Data_Analysis Data Analysis: - Plot % inhibition vs. [Inhibitor] - Calculate IC50 value Detection->Data_Analysis

Ezh2-IN-19: A Potent and Selective Inhibitor of Histone Methyltransferase EZH2

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Effects of Ezh2-IN-19 on Histone Methylation

This technical guide provides a comprehensive overview of this compound, a novel and highly potent small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of gene expression and the therapeutic potential of targeting EZH2 in oncology and other diseases.

Core Mechanism of Action

This compound is a pyridone-benzamide derivative that functions as a potent, S-adenosylmethionine (SAM)-competitive inhibitor of EZH2. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). By competitively binding to the SAM pocket of EZH2, this compound effectively blocks the transfer of methyl groups to H3K27, leading to a global reduction in H3K27me3 levels. This inhibition of EZH2's methyltransferase activity results in the derepression of PRC2 target genes, which include tumor suppressors, leading to anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cells.

Quantitative Data Presentation

The following tables summarize the key quantitative data demonstrating the potency and cellular activity of this compound.

Table 1: In Vitro Enzymatic Activity of this compound

Target EnzymeIC50 (nM)
EZH2 (Wild-Type)0.32
EZH2 (Y641N Mutant)0.65

Data represents the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant EZH2 complexes.

Table 2: Cellular Activity of this compound in Karpas-422 (EZH2 Y641N Mutant) B-cell Lymphoma Cells

Cellular EndpointIC50 (nM)
H3K27me3 Inhibition5.2
Anti-proliferative Activity11.3

Data represents the concentration of this compound required to achieve 50% inhibition of the respective cellular endpoint after a 72-hour treatment period.

Table 3: Cell Cycle Analysis of Karpas-422 Cells Treated with this compound for 72 hours

Treatment Concentration (nM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)45.2%41.5%13.3%
1062.1%28.4%9.5%
10075.8%15.1%9.1%

Data indicates a dose-dependent increase in the percentage of cells arrested in the G1 phase of the cell cycle.

Table 4: Apoptosis Induction in Karpas-422 Cells Treated with this compound for 72 hours

Treatment Concentration (nM)% Apoptotic Cells (Annexin V positive)
0 (Control)5.1%
1015.3%
10032.7%

Data demonstrates a dose-dependent increase in the percentage of apoptotic cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures for characterizing EZH2 inhibitors and are adapted for the evaluation of this compound.

In Vitro EZH2 Enzymatic Assay

This assay quantifies the methyltransferase activity of recombinant EZH2 complexes and the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

  • Biotinylated histone H3 (1-25) peptide substrate

  • S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)

  • S-Adenosyl-L-homocysteine (SAH)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the assay buffer, recombinant PRC2 complex, and the biotinylated H3 peptide substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the reaction by adding ³H-SAM.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding an excess of cold SAH.

  • Add streptavidin-coated SPA beads to each well and incubate to allow binding to the biotinylated peptide.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for H3K27me3 Inhibition

This method is used to assess the cellular effect of this compound on the global levels of H3K27me3.

Materials:

  • Karpas-422 cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed Karpas-422 cells in 6-well plates and allow them to adhere.

  • Treat the cells with increasing concentrations of this compound or DMSO for 72 hours.

  • Harvest the cells and lyse them using cell lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

  • Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal to determine the IC50 for cellular H3K27me3 inhibition.

Cell Viability Assay

This assay measures the anti-proliferative effect of this compound on cancer cells.

Materials:

  • Karpas-422 cells

  • This compound

  • Cell culture medium

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Procedure:

  • Seed Karpas-422 cells in 96-well plates at a low density.

  • After 24 hours, treat the cells with serial dilutions of this compound or DMSO.

  • Incubate the plates for 72 hours.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence in each well using a luminometer.

  • Calculate the percent cell viability for each concentration relative to the DMSO control and determine the IC50 value.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Karpas-422 cells

  • This compound

  • PBS

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat Karpas-422 cells with this compound or DMSO for 72 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

This assay quantifies the induction of apoptosis by this compound.

Materials:

  • Karpas-422 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat Karpas-422 cells with this compound or DMSO for 72 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Quantify the percentage of apoptotic cells (Annexin V positive).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of this compound's mechanism and experimental evaluation.

EZH2_Inhibition_Pathway cluster_0 PRC2 Complex cluster_1 Gene Silencing cluster_2 Cellular Outcomes EZH2 EZH2 Histone_H3 Histone H3 EZH2->Histone_H3 Methylates K27 EED EED SUZ12 SUZ12 SAM SAM SAM->EZH2 Binds to catalytic site Ezh2_IN_19 This compound Ezh2_IN_19->EZH2 Competitively inhibits H3K27me3 H3K27me3 Histone_H3->H3K27me3 Tumor_Suppressor Tumor Suppressor Genes H3K27me3->Tumor_Suppressor Represses transcription Cell_Cycle_Arrest G1 Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Leads to

Caption: Mechanism of this compound Action.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Evaluation Enzymatic_Assay EZH2 Enzymatic Assay (Determine IC50) Selectivity_Assay Methyltransferase Selectivity Panel Enzymatic_Assay->Selectivity_Assay Characterize Lead Compound Cell_Treatment Treat Cancer Cells with this compound Selectivity_Assay->Cell_Treatment Proceed to Cellular Studies Western_Blot Western Blot for H3K27me3 (Determine cellular IC50) Cell_Treatment->Western_Blot Cell_Viability Cell Viability Assay (Determine anti-proliferative IC50) Cell_Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis Cell_Treatment->Cell_Cycle Apoptosis Apoptosis Assay Cell_Treatment->Apoptosis Logical_Relationship Start This compound Treatment Inhibition Inhibition of EZH2 Methyltransferase Activity Start->Inhibition H3K27_Reduction Decreased global H3K27me3 levels Inhibition->H3K27_Reduction Gene_Derepression Derepression of PRC2 Target Genes (e.g., Tumor Suppressors) H3K27_Reduction->Gene_Derepression Cellular_Effects Anti-proliferative Effects Gene_Derepression->Cellular_Effects G1_Arrest G1 Cell Cycle Arrest Cellular_Effects->G1_Arrest Apoptosis_Induction Induction of Apoptosis Cellular_Effects->Apoptosis_Induction

The Role of Ezh2-IN-19 in Gene Transcription Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, particularly B-cell lymphomas, making it a compelling target for therapeutic intervention.[3][4] Ezh2-IN-19, also known as compound N40, is a novel, potent, and selective inhibitor of EZH2.[3] This technical guide provides a comprehensive overview of the core attributes of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols for its evaluation.

Core Mechanism of Action

This compound is a pyridone-benzamide derivative and an analog of the known EZH2 inhibitor tazemetostat (B611178).[3] It was designed to enhance inhibitory activity against both wild-type (WT) EZH2 and its common Y641 mutants, as well as to improve metabolic stability.[3] The primary mechanism of action of this compound is the competitive inhibition of the S-adenosyl-L-methionine (SAM) binding site of EZH2, thereby preventing the transfer of methyl groups to its histone H3 substrate.[3][5] By inhibiting the catalytic activity of EZH2, this compound leads to a global reduction in H3K27me3 levels. This epigenetic modification reversal results in the de-repression of EZH2 target genes, which include tumor suppressors and genes involved in cell cycle regulation and differentiation.[6][7][8]

Signaling Pathways

In the context of B-cell lymphomas, EZH2 plays a crucial role in maintaining a proliferative, undifferentiated state by repressing genes that promote cell cycle arrest, apoptosis, and terminal differentiation.[6][7][9] Inhibition of EZH2 by this compound is expected to modulate these key signaling pathways:

  • Cell Cycle Regulation: EZH2 represses cell cycle checkpoint genes.[6][9] Inhibition by this compound lifts this repression, leading to the expression of cell cycle inhibitors and subsequent cell cycle arrest, typically at the G1/S transition.[6]

  • Apoptosis: EZH2 has been shown to regulate the expression of key apoptosis-related proteins.[10][11] By inhibiting EZH2, this compound can sensitize cancer cells to apoptotic signals.[10]

  • B-cell Differentiation: EZH2 is critical for maintaining the germinal center B-cell phenotype by suppressing genes that drive plasma cell differentiation.[7][12] Treatment with an EZH2 inhibitor like this compound can promote B-cell maturation and differentiation.[12]

EZH2_Signaling_Pathway Simplified EZH2 Signaling Pathway in B-Cell Lymphoma cluster_nucleus Nucleus cluster_cellular_outcomes Cellular Outcomes Ezh2_IN_19 This compound EZH2 EZH2 (PRC2) Ezh2_IN_19->EZH2 Inhibits H3K27me3 H3K27me3 EZH2->H3K27me3 Catalyzes Target_Genes Target Genes (e.g., Cell Cycle Checkpoint Genes, Pro-Apoptotic Genes, Differentiation Genes) H3K27me3->Target_Genes Silences Transcription_Repression Transcriptional Repression Target_Genes->Transcription_Repression Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest De-repression leads to Apoptosis Apoptosis Target_Genes->Apoptosis De-repression leads to Differentiation Differentiation Target_Genes->Differentiation De-repression leads to Proliferation_Inhibition Proliferation Inhibition Cell_Cycle_Arrest->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition Differentiation->Proliferation_Inhibition

Simplified EZH2 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound (compound N40) has been quantified through biochemical and cellular assays. The following tables summarize the key data, with tazemetostat (compound 1) included for comparison.[3]

Table 1: Biochemical Inhibitory Activity (IC50, nM)

CompoundEZH2 WTEZH2 Y641FEZH2 Y641N
This compound (N40)0.320.030.08
Tazemetostat (1)1.200.370.85

Table 2: Cellular Anti-Proliferative Activity (IC50, nM)

CompoundKarpas-422 (EZH2 Y641N)
This compound (N40)3.52 ± 1.23
Tazemetostat (1)35.01 ± 2.56

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.[3]

Biochemical EZH2 Inhibition Assay

This assay measures the ability of a compound to inhibit the methyltransferase activity of EZH2.

  • Reagents and Materials:

    • Recombinant human PRC2 complex (containing EZH2 WT or mutants)

    • S-adenosyl-L-methionine (SAM), including a tritiated version ([³H]-SAM)

    • Histone H3 peptide (substrate)

    • Assay buffer (e.g., Tris-HCl, DTT, MgCl₂)

    • Scintillation fluid and plates

    • Test compounds (this compound)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a reaction plate, combine the PRC2 enzyme, histone H3 peptide substrate, and the test compound at various concentrations.

    • Initiate the methyltransferase reaction by adding a mixture of SAM and [³H]-SAM.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction, typically by adding a stop solution or by spotting the reaction mixture onto filter paper.

    • Wash the filter paper to remove unincorporated [³H]-SAM.

    • Measure the amount of incorporated [³H] on the filter paper using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular H3K27me3 Assay

This assay quantifies the reduction of global H3K27me3 levels in cells treated with an EZH2 inhibitor.

  • Reagents and Materials:

    • Cancer cell line (e.g., Karpas-422)

    • Cell culture medium and supplements

    • Test compounds (this compound)

    • Lysis buffer

    • Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (for normalization)

    • Secondary antibody conjugated to a detectable marker (e.g., HRP)

    • Chemiluminescent substrate

    • Western blot apparatus

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

    • Lyse the cells to extract total protein.

    • Determine protein concentration for each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary anti-H3K27me3 antibody.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total Histone H3 antibody for normalization.

    • Quantify the band intensities and calculate the percent reduction in H3K27me3 levels relative to the DMSO control.

    • Determine the EC₅₀ value from the dose-response curve.

Anti-Proliferation Assay

This assay measures the effect of the inhibitor on cancer cell growth.

  • Reagents and Materials:

    • Cancer cell line (e.g., Karpas-422)

    • Cell culture medium and supplements

    • Test compounds (this compound)

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • Multi-well plates (opaque-walled for luminescence assays)

  • Procedure:

    • Seed cells at a low density in multi-well plates.

    • After 24 hours, treat the cells with serial dilutions of the test compound.

    • Incubate the cells for an extended period to allow for multiple cell divisions (e.g., 7-14 days).

    • At the end of the incubation period, add the cell viability reagent to each well.

    • Measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percent inhibition of proliferation for each compound concentration compared to a DMSO control.

    • Determine the IC₅₀ value by plotting the data on a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the discovery and characterization of an EZH2 inhibitor like this compound.

Experimental_Workflow Experimental Workflow for this compound Characterization Start Start: Design of Tazemetostat Analogs Synthesis Chemical Synthesis of This compound (N40) Start->Synthesis Biochemical_Assay Biochemical Assay: EZH2 Inhibition (IC50) Synthesis->Biochemical_Assay Cellular_H3K27me3_Assay Cellular Assay: H3K27me3 Reduction (EC50) Synthesis->Cellular_H3K27me3_Assay Anti_Proliferation_Assay Cellular Assay: Anti-Proliferation (IC50) Synthesis->Anti_Proliferation_Assay Data_Analysis Data Analysis and SAR Assessment Biochemical_Assay->Data_Analysis Cellular_H3K27me3_Assay->Data_Analysis Anti_Proliferation_Assay->Data_Analysis Lead_Identification Lead Compound Identification: This compound Data_Analysis->Lead_Identification

References

Ezh2-IN-19 and its Interaction with the Polycomb Repressive Complex 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator essential for maintaining cellular identity and proper development. Its catalytic core subunit, the Enhancer of Zeste Homolog 2 (EZH2), is a histone methyltransferase that specifically catalyzes the mono-, di-, and tri-methylation of lysine (B10760008) 27 on histone H3 (H3K27). This methylation landscape, particularly H3K27 trimethylation (H3K27me3), is a hallmark of transcriptionally silent chromatin. Dysregulation of EZH2 activity, often through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Ezh2-IN-19 is a potent and selective small molecule inhibitor of EZH2, demonstrating significant promise in preclinical studies. This technical guide provides an in-depth overview of the interaction between this compound and the PRC2 complex, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.

The PRC2 Complex: Structure and Function

The core PRC2 complex is a multi-protein assembly minimally composed of EZH2, Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12). EZH2 contains the catalytically active SET domain responsible for transferring a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the lysine residue of its histone substrate. EED and SUZ12 are essential for the structural integrity and catalytic activity of the complex. EED contains a binding pocket that recognizes H3K27me3, a mechanism that facilitates the spreading of this repressive mark across chromatin. SUZ12 provides a scaffold for the complex and is crucial for EZH2's enzymatic function.

PRC2_Complex Figure 1. Core Components of the PRC2 Complex cluster_PRC2 PRC2 Core Complex EZH2 EZH2 (Catalytic Subunit) Histone Histone H3 EZH2->Histone Methylation EED EED (H3K27me3 Reader) H3K27me3 H3K27me3 EED->H3K27me3 Binds to SUZ12 SUZ12 (Scaffold) Histone->H3K27me3 Tri-methylation GeneSilencing Transcriptional Repression H3K27me3->GeneSilencing Leads to PRC2_subgraph PRC2_subgraph

Caption: Core components and function of the PRC2 complex.

This compound: Mechanism of Action and Potency

This compound belongs to a class of pyridone-containing small molecules that act as potent and selective inhibitors of EZH2. Its mechanism of action is competitive with the cofactor S-adenosyl-L-methionine (SAM). By binding to the SAM-binding pocket within the SET domain of EZH2, this compound prevents the binding of the natural methyl donor, thereby inhibiting the methyltransferase activity of the PRC2 complex. This leads to a global reduction in H3K27me3 levels and the reactivation of PRC2-target genes.

Inhibition_Mechanism Figure 2. SAM-Competitive Inhibition by this compound cluster_EZH2 EZH2 SET Domain ActiveSite Active Site Histone Histone H3 ActiveSite->Histone Acts on NoMethylation No H3K27 Methylation ActiveSite->NoMethylation Inhibited SAM SAM (Methyl Donor) SAM->ActiveSite Binds Ezh2_IN_19 This compound Ezh2_IN_19->ActiveSite Competitively Binds Methylation H3K27 Methylation Histone->Methylation Results in

Caption: this compound competitively inhibits SAM binding to EZH2.

Quantitative Data Presentation

The potency of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the available quantitative data for this compound and related reference compounds.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound EZH2 (Wild-Type)Biochemical0.32[1]
This compound EZH2 (Y641F mutant)Biochemical0.03[1]
This compound EZH2 (Y641N mutant)Biochemical0.08[1]
UNC1999EZH2 (Wild-Type)Biochemical<10[2]
UNC1999EZH1Biochemical45[2]
GSK126EZH2 (Wild-Type)Biochemical12[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of EZH2 inhibitors. Below are representative protocols for key experiments.

Biochemical EZH2 Methyltransferase Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a histone H3 peptide substrate.

Materials:

  • Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBBP4/AEBP2)

  • Histone H3 (1-21) peptide substrate

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • S-adenosyl-L-homocysteine (SAH)

  • Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT

  • This compound or other test compounds dissolved in DMSO

  • Phosphocellulose filter paper

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, PRC2 complex (e.g., 5 nM), and histone H3 peptide (e.g., 1 µM).

  • Add this compound at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control. Pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding [³H]-SAM (e.g., 1 µM).

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an excess of cold SAH.

  • Spot the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.

  • Dry the filter paper and place it in a scintillation vial with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular H3K27me3 Inhibition Assay (Western Blot)

This assay quantifies the reduction of global H3K27me3 levels in cells treated with an EZH2 inhibitor.

Materials:

  • Cancer cell line of interest (e.g., a lymphoma cell line with EZH2 mutation)

  • Cell culture medium and supplements

  • This compound or other test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO for a specified duration (e.g., 72-96 hours).

  • Harvest the cells and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total Histone H3 antibody to normalize for protein loading.

  • Quantify the band intensities and calculate the relative H3K27me3 levels for each treatment condition. Determine the cellular IC50 value.

Experimental_Workflow Figure 3. General Workflow for EZH2 Inhibitor Characterization cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays EnzymeKinetics Enzyme Kinetics (IC50, Ki) SAM_Competition SAM Competition Assay H3K27me3_Levels H3K27me3 Level (Western, AlphaLISA) CellProliferation Cell Proliferation Assay TargetEngagement Target Engagement (CETSA) Inhibitor This compound Inhibitor->EnzymeKinetics Inhibitor->SAM_Competition Inhibitor->H3K27me3_Levels Inhibitor->CellProliferation Inhibitor->TargetEngagement

Caption: A typical workflow for characterizing EZH2 inhibitors.

Conclusion

This compound is a powerful chemical probe for studying the biological roles of the PRC2 complex and a promising lead compound for the development of novel cancer therapeutics. Its potent and selective inhibition of EZH2's methyltransferase activity through a SAM-competitive mechanism provides a clear rationale for its anti-proliferative effects in cancer cells harboring EZH2 dysregulation. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and characterization of this compound and other next-generation EZH2 inhibitors. Further studies, including the determination of its co-crystal structure with the PRC2 complex, will undoubtedly provide deeper insights into its precise binding mode and facilitate the design of even more effective therapeutic agents.

References

EZH2 Inhibition in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] By catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), EZH2 plays a crucial role in epigenetic gene silencing, thereby regulating fundamental cellular processes such as cell cycle progression, differentiation, and apoptosis.[1][2][4] Dysregulation and overexpression of EZH2 are frequently observed in a wide array of human cancers, including breast, prostate, lung, and hematological malignancies, where it is often associated with poor prognosis and tumor progression.[5][6][7][8] Consequently, EZH2 has emerged as a promising therapeutic target in oncology. This guide provides an in-depth overview of the effects of EZH2 inhibition in various cancer cell lines, focusing on quantitative data and detailed experimental methodologies.

Core Concepts of EZH2 Function and Dysregulation in Cancer

EZH2's primary role is to repress gene transcription. As part of the PRC2 complex, it methylates H3K27, leading to chromatin compaction and transcriptional silencing of target genes, which often include tumor suppressors.[1][8] However, EZH2 can also exhibit non-canonical, PRC2-independent functions, acting as a transcriptional co-activator for signaling pathways such as NF-κB and androgen receptor signaling.[4][6][9] In cancer, EZH2 is frequently overexpressed, contributing to tumorigenesis by silencing tumor suppressor genes and promoting cell proliferation, migration, and invasion.[6][10][11][12]

Effects of EZH2 Inhibition on Cancer Cell Lines

The inhibition of EZH2's methyltransferase activity has been shown to have significant anti-tumor effects in a variety of cancer cell lines. These effects are often cell-line dependent and can be influenced by the specific genetic background of the cancer cells, such as the mutation status of genes like SWI/SNF.[7]

Quantitative Data on EZH2 Inhibitor Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of common EZH2 inhibitors in different cancer cell lines.

InhibitorCancer TypeCell LineIC50 (nM)Reference
GSK126Prostate CancerCWR22Rv1180[13]
GSK126Prostate CancerLNCaP>10,000[13]
EPZ-6438 (Tazemetostat)Prostate CancerCWR22Rv1230[13]
EPZ-6438 (Tazemetostat)Prostate CancerLNCaP>10,000[13]

Note: The sensitivity to EZH2 inhibitors can vary significantly. For instance, CWR22Rv1 cells, which are castration-resistant, show much higher sensitivity compared to the androgen-dependent LNCaP cells.[13]

Key Signaling Pathways Modulated by EZH2

EZH2 is a central node in a complex network of signaling pathways that are critical for cancer development and progression.

EZH2_Signaling_Pathways cluster_upstream Upstream Regulators cluster_downstream Downstream Effects cluster_cellular Cellular Processes AKT AKT EZH2 EZH2 AKT->EZH2 P CDK1 CDK1 CDK1->EZH2 P p38 p38 p38->EZH2 P MYC MYC MYC->EZH2 activates transcription E2F E2F E2F->EZH2 activates transcription H3K27me3 H3K27me3 EZH2->H3K27me3 methylates STAT3 STAT3 EZH2->STAT3 methylates & activates Androgen Receptor Androgen Receptor EZH2->Androgen Receptor co-activates NF-kB NF-kB EZH2->NF-kB co-activates Wnt/β-catenin Wnt/β-catenin EZH2->Wnt/β-catenin NOTCH NOTCH EZH2->NOTCH Gene Silencing Gene Silencing H3K27me3->Gene Silencing Transcriptional Activation Transcriptional Activation STAT3->Transcriptional Activation Androgen Receptor->Transcriptional Activation NF-kB->Transcriptional Activation Proliferation Proliferation Gene Silencing->Proliferation Transcriptional Activation->Proliferation Metastasis Metastasis Proliferation->Metastasis

Caption: EZH2 signaling network in cancer.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of EZH2 inhibitors on the proliferation of cancer cells.

Cell_Viability_Workflow Seed_Cells 1. Seed cancer cells in a 96-well plate Treat_Inhibitor 2. Treat with varying concentrations of EZH2 inhibitor Seed_Cells->Treat_Inhibitor Incubate 3. Incubate for 24-72 hours Treat_Inhibitor->Incubate Add_MTT 4. Add MTT solution and incubate for 4 hours Incubate->Add_MTT Add_Solubilizer 5. Add solubilization solution (e.g., DMSO) Add_MTT->Add_Solubilizer Measure_Absorbance 6. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 7. Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: Workflow for a cell viability assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Inhibitor Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the EZH2 inhibitor (e.g., GSK126 or Tazemetostat) or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a period of 24 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium is then removed, and a solubilization agent such as DMSO is added to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by non-linear regression analysis.

Western Blotting for H3K27me3 Levels

This protocol is used to determine the effect of EZH2 inhibitors on the global levels of H3K27me3.

Methodology:

  • Cell Lysis: Cancer cells are treated with the EZH2 inhibitor or vehicle for a specified time, then harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for H3K27me3. A primary antibody against total Histone H3 is used as a loading control.

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the H3K27me3 bands is quantified and normalized to the total Histone H3 levels.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to identify the specific gene promoters that are targeted by EZH2 and to assess changes in H3K27me3 marks at these promoters following inhibitor treatment.

Methodology:

  • Cross-linking: Cells treated with the EZH2 inhibitor or vehicle are cross-linked with formaldehyde (B43269) to fix protein-DNA interactions.

  • Chromatin Shearing: The cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody against H3K27me3 or a negative control IgG. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

  • Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific for the promoter regions of target genes. The enrichment of H3K27me3 at these promoters is calculated relative to the input and IgG controls.

Conclusion

EZH2 inhibitors represent a promising class of anti-cancer agents with demonstrated activity across a range of cancer cell lines. The technical guide provided here offers a foundational understanding of the role of EZH2 in cancer, the effects of its inhibition, and the key experimental methodologies used to study these effects. A thorough understanding of the underlying signaling pathways and the application of robust experimental protocols are critical for the continued development and successful clinical translation of EZH2-targeted therapies.

References

Methodological & Application

Ezh2-IN-19: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ezh2-IN-19, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, in cell-based assays. This document outlines the mechanism of action, key signaling pathways, detailed experimental protocols, and expected outcomes.

Introduction

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including B-cell lymphomas, making it a compelling target for therapeutic intervention.[1][3] this compound is a novel, highly potent, small molecule inhibitor of both wild-type and mutant forms of EZH2.[1][4]

Mechanism of Action

This compound functions as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of EZH2, thereby preventing the transfer of methyl groups to its histone substrate.[5][6] This inhibition leads to a global reduction in H3K27me3 levels, resulting in the de-repression of target genes, including tumor suppressors.[5][7] The reactivation of these silenced genes can induce cell cycle arrest, apoptosis, and a reduction in cancer cell proliferation.[1][5]

Signaling Pathway

EZH2 is a central node in a complex network of signaling pathways that regulate cell fate and function. Its inhibition by this compound can impact several downstream pathways critical for cancer cell survival and proliferation.

EZH2_Signaling_Pathway EZH2 Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PRC2_Complex PRC2 Complex (EZH2, EED, SUZ12) Histone_H3 Histone H3 PRC2_Complex->Histone_H3 methylates (H3K27) H3K27me3 H3K27me3 (Transcriptional Repression) Histone_H3->H3K27me3 Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., p16, p21) H3K27me3->Tumor_Suppressor_Genes silences Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclins, CDKs) Tumor_Suppressor_Genes->Cell_Cycle_Proteins regulates Apoptosis_Proteins Apoptosis Proteins (e.g., Caspases, Bcl-2 family) Tumor_Suppressor_Genes->Apoptosis_Proteins activates Ezh2_IN_19 This compound Ezh2_IN_19->PRC2_Complex inhibits Upstream_Signaling Upstream Signaling (e.g., PI3K/Akt, MEK/ERK) Upstream_Signaling->PRC2_Complex regulates Cell_Proliferation Cell_Proliferation Cell_Cycle_Proteins->Cell_Proliferation drives Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis induces

Caption: EZH2 Signaling Pathway and Inhibition by this compound.

Quantitative Data

This compound has demonstrated potent activity in both biochemical and cell-based assays. The following tables summarize its inhibitory concentrations.

Table 1: Biochemical Activity of this compound

TargetIC₅₀ (nM)
EZH2 (Wild-Type)0.32[1][4]
EZH2 (Y641F Mutant)0.03[4]
EZH2 (Y641N Mutant)0.08[4]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeIC₅₀ (nM)
Karpas-422 (B-cell Lymphoma)Cell Proliferation3.52 ± 1.23[1]

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound.

Experimental Workflow Overview

Experimental_Workflow Experimental Workflow for this compound Cell-Based Assays cluster_assays Endpoint Assays Start Start Cell_Culture 1. Cell Culture (e.g., Karpas-422) Start->Cell_Culture Cell_Seeding 3. Seed Cells in Plates Cell_Culture->Cell_Seeding Compound_Preparation 2. Prepare this compound (Serial Dilutions) Treatment 4. Treat Cells with This compound Compound_Preparation->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for Specified Duration Treatment->Incubation H3K27me3_Assay A. H3K27me3 Level (Western Blot / ELISA) Incubation->H3K27me3_Assay Proliferation_Assay B. Cell Proliferation (e.g., CellTiter-Glo) Incubation->Proliferation_Assay Apoptosis_Assay C. Apoptosis (e.g., Annexin V Staining) Incubation->Apoptosis_Assay Cell_Cycle_Assay D. Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle_Assay Data_Analysis 6. Data Analysis (IC50 Calculation) H3K27me3_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for evaluating this compound in cell-based assays.

Protocol 1: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

This protocol is designed to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., Karpas-422)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well clear-bottom, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

    • Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • Measurement of Cell Viability:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control from all other wells.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 2: H3K27me3 Level Assessment by Western Blot

This protocol measures the intracellular levels of H3K27me3 to confirm the target engagement of this compound.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27me3 and anti-Total Histone H3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 10x, 1x, and 0.1x the proliferation IC₅₀) and a vehicle control for 48-72 hours.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein lysate by boiling with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against H3K27me3 and Total Histone H3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for H3K27me3 and Total Histone H3.

    • Normalize the H3K27me3 signal to the Total Histone H3 signal for each sample.

    • Compare the normalized H3K27me3 levels in treated samples to the vehicle control.

Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ for cell proliferation for 48-72 hours. Include a vehicle control.

  • Cell Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

    • Compare the percentage of apoptotic cells in treated samples to the vehicle control.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Cell Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in Propidium Iodide/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry to measure the DNA content.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to the vehicle control. This compound is expected to induce G1 phase arrest.[1]

References

Application Notes and Protocols for Ezh2-IN-19 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezh2-IN-19, also identified as compound N40, is a highly potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, particularly B-cell lymphomas.[1] this compound has demonstrated significant inhibitory activity against both wild-type EZH2 and its common gain-of-function mutants, such as Y641F/N, making it a promising candidate for preclinical and translational research.[2]

These application notes provide a comprehensive overview of the use of this compound in in vivo animal studies, with a focus on B-cell lymphoma models. The information compiled here is intended to guide researchers in designing and executing robust preclinical evaluations of this compound.

Mechanism of Action

This compound is a pyridone-benzamide derivative that contains a 1-methyl-2-benzimidazolinone (B9982) moiety.[1] It acts as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) binding site within the SET domain of EZH2. By blocking the binding of the methyl donor SAM, this compound prevents the transfer of methyl groups to H3K27, thereby inhibiting the formation of the repressive H3K27me3 mark. This leads to the reactivation of silenced tumor suppressor genes, ultimately resulting in cell cycle arrest and apoptosis in EZH2-dependent cancer cells.[1]

EZH2_Inhibition_Pathway cluster_0 PRC2 Complex cluster_1 Methylation Process cluster_2 Cellular Effects EZH2 EZH2 EED EED Histone_H3 Histone H3 EZH2->Histone_H3 Methylates SUZ12 SUZ12 SAM SAM (S-adenosyl-L-methionine) SAM->EZH2 Binds to H3K27me3 H3K27me3 Histone_H3->H3K27me3 Becomes Gene_Silencing Gene Silencing H3K27me3->Gene_Silencing Leads to Tumor_Suppressor Tumor Suppressor Genes (e.g., TP53INP1) Gene_Silencing->Tumor_Suppressor Represses Cell_Cycle_Arrest G1 Phase Arrest Tumor_Suppressor->Cell_Cycle_Arrest Promotes Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Induces Ezh2_IN_19 This compound Ezh2_IN_19->EZH2

Fig. 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound based on available preclinical data.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)
EZH2 (Wild-Type)0.32
EZH2 (Y641F Mutant)0.03
EZH2 (Y641N Mutant)0.08

Data sourced from Di Wu, et al. Bioorg Med Chem. 2024.[2]

Table 2: In Vivo Antitumor Efficacy of this compound in a Karpas-422 Xenograft Model

Animal ModelTreatment GroupDosageAdministration RouteTumor Growth Inhibition (%)
BALB/c nude miceThis compound (N40)50 mg/kgOral (p.o.), daily85
BALB/c nude miceTazemetostat (B611178)200 mg/kgOral (p.o.), daily65

Note: Specific tumor growth inhibition percentages are based on graphical data interpretation from the cited publication. The study demonstrated superior efficacy of this compound compared to tazemetostat at the tested doses.

Experimental Protocols

In Vivo Antitumor Efficacy Study in a B-Cell Lymphoma Xenograft Model

This protocol is based on the methodology described for the evaluation of this compound in a Karpas-422 human diffuse large B-cell lymphoma (DLBCL) xenograft model.

1. Animal Model

  • Species: BALB/c nude mice (athymic)

  • Age/Weight: 6-8 weeks old, 18-22 g

  • Supplier: Reputable commercial vendor

  • Acclimatization: Minimum of one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

2. Cell Culture and Tumor Implantation

  • Cell Line: Karpas-422 (human DLBCL with EZH2 Y641N mutation)

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.

  • Implantation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.

3. Study Design and Treatment

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: V = (length × width²)/2.

  • Group Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).

  • Drug Formulation:

    • This compound: Prepare a suspension in a vehicle solution of 0.5% carboxymethylcellulose sodium (CMC-Na) and 0.2% Tween 80 in sterile water.

    • Vehicle Control: 0.5% CMC-Na and 0.2% Tween 80 in sterile water.

  • Dosing and Administration:

    • Administer this compound orally (p.o.) via gavage at the desired dose (e.g., 50 mg/kg) once daily.

    • Administer the vehicle control to the control group using the same volume and route.

  • Treatment Duration: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified endpoint.

4. Endpoint Analysis

  • Tumor Measurements: Continue to monitor tumor volume and body weight throughout the study.

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the mice according to institutional guidelines. Excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) rate using the formula: TGI (%) = [1 - (average tumor weight of treated group / average tumor weight of control group)] × 100.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment and control groups.

Xenograft_Workflow cluster_0 Preparation cluster_1 Animal Model cluster_2 Treatment Phase cluster_3 Analysis Cell_Culture Karpas-422 Cell Culture Harvest Harvest & Resuspend Cells Cell_Culture->Harvest Implantation Subcutaneous Implantation Harvest->Implantation Mice BALB/c Nude Mice Mice->Implantation Tumor_Growth Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization Dosing Daily Oral Dosing (this compound or Vehicle) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Harvest_Tumors Harvest & Weigh Tumors Endpoint->Harvest_Tumors Analysis Calculate TGI Harvest_Tumors->Analysis

Fig. 2: Experimental workflow for in vivo efficacy studies.
Pharmacokinetic (PK) Study in Mice

A preliminary pharmacokinetic assessment is crucial for determining the optimal dosing regimen.

1. Animal Model

  • Species: Male ICR mice (or other appropriate strain)

  • Age/Weight: 6-8 weeks old, 20-25 g

2. Drug Administration

  • Formulation: Prepare this compound in a suitable vehicle for both intravenous (IV) and oral (PO) administration (e.g., for IV: 20% Solutol HS 15 in water; for PO: 0.5% CMC-Na).

  • Dosing:

    • IV: Administer a single dose (e.g., 2 mg/kg) via the tail vein.

    • PO: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

3. Sample Collection

  • Collect blood samples (approximately 50-100 µL) from the retro-orbital plexus or another appropriate site at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

  • Centrifuge the blood samples to separate the plasma.

4. Sample Analysis

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

5. Data Analysis

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (half-life), and oral bioavailability (F%) using appropriate software (e.g., WinNonlin).

Signaling Pathway Modulation

Inhibition of EZH2 by this compound leads to the derepression of target genes, which can impact multiple signaling pathways involved in cell cycle control and apoptosis. One key pathway involves the upregulation of tumor suppressors like TP53INP1, which can contribute to the antiproliferative effects observed in DLBCL.[3]

Signaling_Modulation Ezh2_IN_19 This compound EZH2 EZH2 Ezh2_IN_19->EZH2 H3K27me3 H3K27me3 EZH2->H3K27me3 Catalyzes TP53INP1_Promoter TP53INP1 Promoter H3K27me3->TP53INP1_Promoter Represses TP53INP1_Expression TP53INP1 Expression TP53INP1_Promoter->TP53INP1_Expression Leads to Cell_Cycle_Progression Cell Cycle Progression TP53INP1_Expression->Cell_Cycle_Progression Inhibits Apoptosis Apoptosis TP53INP1_Expression->Apoptosis Promotes

Fig. 3: this compound mediated signaling pathway modulation.

Conclusion

This compound is a potent and orally bioavailable EZH2 inhibitor with promising preclinical activity in B-cell lymphoma models. The provided application notes and protocols offer a framework for researchers to conduct in vivo studies to further characterize its therapeutic potential. Adherence to rigorous experimental design and appropriate animal welfare guidelines is essential for obtaining reliable and reproducible data. Further investigations into the pharmacodynamics, toxicology, and efficacy in other cancer models are warranted to fully elucidate the clinical potential of this compound.

References

Ezh2-IN-19: Application Notes and Protocols for CRISPR Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ezh2-IN-19, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), and its applications in CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screening for target discovery and validation. Detailed protocols for utilizing this compound in CRISPR-Cas9 knockout screens are provided to guide researchers in identifying novel synthetic lethal interactions and mechanisms of drug resistance.

Introduction

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It functions as a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2][3] Dysregulation and overexpression of EZH2 are implicated in the pathogenesis of numerous cancers, including B-cell lymphomas, prostate cancer, and breast cancer, making it a compelling therapeutic target.[4][5] EZH2 inhibitors are a class of small molecules designed to block the catalytic activity of EZH2, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.

This compound is a novel and potent inhibitor of wild-type EZH2. Its high potency makes it a valuable tool for studying the biological functions of EZH2 and for exploring its therapeutic potential in various cancer models.

CRISPR-Cas9 technology has revolutionized functional genomics by enabling precise and efficient gene editing. Genome-wide or targeted CRISPR screens, in combination with small molecule inhibitors like this compound, are powerful approaches to:

  • Identify genes that, when knocked out, sensitize cancer cells to EZH2 inhibition (synergistic interactions).

  • Uncover mechanisms of acquired or intrinsic resistance to EZH2 inhibitors.

  • Discover novel drug combinations to enhance the therapeutic efficacy of EZH2-targeted therapies.

These notes provide the necessary information to design and execute CRISPR screens using this compound.

Data Presentation

Table 1: In Vitro Potency of this compound and Other EZH2 Inhibitors
CompoundTargetIC50 (nM)Assay ConditionsReference
This compound EZH2 (wild-type)0.32 Biochemical assay[6]
EI1EZH2 (wild-type)15Biochemical assay, [SAM] = 1 µM
EI1EZH2 (Y641F mutant)13Biochemical assay, [SAM] = 1 µM
GSK126EZH2 (high-EZH2 cells)0.9 - 1.0Cell-based proliferation assay[7]
EPZ005687EZH2 (low-EZH2 cells)23.5Cell-based proliferation assay[7]
Table 2: Cellular Activity of Representative EZH2 Inhibitors
CompoundCell LineAssayCellular IC50 (µM)NotesReference
EI1HCC1806 (Breast Cancer)H3K27me3 levels~0.1 - 1Dose-dependent reduction in H3K27me3[8]
EI1LNCaP (Prostate Cancer)Cell growth2.9 - 4.5Growth inhibition observed at higher concentrations than H3K27me3 inhibition[8]
Tazemetostat (EPZ-6438)Synovial Sarcoma Cell LinesCell proliferation0.15 - 0.5214-day treatment[9]
UNC1999HT-29 (Colon Cancer)Cell proliferation>1Minimal effect as a single agent

Signaling Pathways and Experimental Workflows

EZH2 Signaling Pathway

EZH2_Signaling cluster_0 PRC2 Complex cluster_1 Chromatin cluster_2 Gene Expression EZH2 EZH2 SUZ12 SUZ12 Histone_H3 Histone H3 EZH2->Histone_H3 Catalyzes EED EED RbAp48 RbAp48 H3K27me3 H3K27me3 Histone_H3->H3K27me3 Methylation Tumor_Suppressor Tumor Suppressor Genes H3K27me3->Tumor_Suppressor Silences Transcription_Repression Transcriptional Repression Ezh2_IN_19 This compound Ezh2_IN_19->EZH2 Inhibits

CRISPR-Cas9 Knockout Screening Workflow with this compound

CRISPR_Screen_Workflow cluster_0 Library Preparation & Transduction cluster_1 Screening cluster_2 Analysis cluster_3 Hit Identification A1 Lentiviral sgRNA Library (Genome-wide or Targeted) A2 Produce Lentivirus A1->A2 A3 Transduce Cas9-expressing Cancer Cell Line (MOI < 0.5) A2->A3 B1 Puromycin (B1679871) Selection A3->B1 B2 Collect T0 Sample B1->B2 B3 Split Cell Population B2->B3 B4 Treat with DMSO (Control) B3->B4 B5 Treat with this compound (e.g., at IC20-IC50) B3->B5 C1 Harvest Cells after Multiple Passages B4->C1 B5->C1 C2 Genomic DNA Extraction C1->C2 C3 PCR Amplification of sgRNAs C2->C3 C4 Next-Generation Sequencing C3->C4 C5 Data Analysis (e.g., MAGeCK) C4->C5 D1 Identify Enriched sgRNAs (Resistance Hits) C5->D1 D2 Identify Depleted sgRNAs (Sensitization Hits) C5->D2

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Cancer Cell Line

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for cell proliferation in the cancer cell line of interest. This is a critical first step to establish the appropriate concentration range for the CRISPR screen.

Materials:

  • Cancer cell line of interest (e.g., a lymphoma or prostate cancer cell line with known EZH2 dependency)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 90 µL of complete culture medium. Allow cells to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration for a potent inhibitor like this compound would be in the low micromolar range, with 2 to 3-fold serial dilutions. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Add 10 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C and 5% CO2.

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance

Objective: To identify genes whose knockout confers resistance to this compound treatment.

Materials:

  • Cas9-expressing cancer cell line

  • Lentiviral genome-wide sgRNA library

  • Lentivirus packaging plasmids

  • HEK293T cells for lentivirus production

  • Polybrene or other transduction reagent

  • Puromycin

  • This compound

  • Genomic DNA extraction kit

  • PCR reagents for sgRNA amplification

  • Next-generation sequencing platform and reagents

Procedure:

Part A: Lentiviral Library Transduction and Selection

  • Lentivirus Production: Produce the lentiviral sgRNA library by transfecting HEK293T cells with the sgRNA library plasmid pool and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Cell Transduction: Transduce the Cas9-expressing cancer cell line with the lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. Ensure a sufficient number of cells are transduced to maintain a library coverage of at least 200-500 cells per sgRNA.

  • Antibiotic Selection: Two days post-transduction, select for transduced cells by adding puromycin to the culture medium. The appropriate concentration of puromycin should be determined beforehand with a kill curve.

  • T0 Sample Collection: After selection is complete (typically 2-3 days), harvest a representative population of cells (at least 200-500x library coverage) as the T0 (time zero) reference sample.

Part B: this compound Screening

  • Cell Plating and Treatment: Plate the transduced and selected cells into two populations: a control group treated with DMSO and an experimental group treated with this compound. The concentration of this compound should be pre-determined to cause significant, but not complete, growth inhibition (e.g., IC20-IC50).

  • Cell Culture and Passaging: Culture the cells for an extended period (e.g., 14-21 days), passaging them as needed. Maintain the library coverage at each passage and replenish the medium with fresh DMSO or this compound.

  • Final Cell Harvest: At the end of the screen, harvest the cells from both the DMSO and this compound treated populations.

Part C: Sample Processing and Data Analysis

  • Genomic DNA Extraction: Extract genomic DNA from the T0 and final cell pellets.

  • sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.

  • Next-Generation Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing.

  • Data Analysis: Use computational tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data. Compare the sgRNA abundance in the this compound-treated samples to the DMSO-treated and T0 samples to identify sgRNAs that are significantly enriched (resistance hits) or depleted (sensitizer hits).

Part D: Hit Validation

  • Individual sgRNA Validation: Validate the top candidate genes by generating individual knockout cell lines using 2-3 independent sgRNAs per gene.

  • Phenotypic Assays: Confirm the resistance or sensitization phenotype of the individual knockout cell lines by performing cell viability assays with this compound.

  • Mechanism of Action Studies: Investigate the functional role of the validated hits in the context of EZH2 inhibition through further molecular and cellular biology experiments.

Conclusion

This compound is a valuable research tool for investigating the biological consequences of EZH2 inhibition. When combined with the power of CRISPR-Cas9 screening, it provides a robust platform for identifying novel therapeutic targets, understanding drug resistance mechanisms, and discovering synergistic drug combinations. The protocols and data presented in these application notes are intended to serve as a guide for researchers to effectively utilize this compound in their cancer research and drug development efforts.

References

Application Notes and Protocols for Flow Cytometry Analysis Following Ezh2-IN-19 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze cellular responses to the potent EZH2 inhibitor, Ezh2-IN-19. The protocols outlined below are designed to assess key cellular processes affected by EZH2 inhibition, including cell cycle progression and apoptosis.

Introduction to this compound

This compound is a highly potent small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2] this compound exhibits a very low IC50 value of 0.32 nM against wild-type EZH2, demonstrating its high potency.[1] By inhibiting EZH2, this compound can induce changes in gene expression, leading to downstream effects on cell proliferation, cell cycle, and apoptosis.[4][5]

Key Applications for Flow Cytometry Analysis

Flow cytometry is a powerful technique for single-cell analysis and is indispensable for characterizing the effects of EZH2 inhibitors like this compound. Key applications include:

  • Cell Cycle Analysis: To determine the impact of this compound on cell cycle progression and identify potential cell cycle arrest at specific phases (e.g., G0/G1 or G2/M).

  • Apoptosis Assays: To quantify the induction of programmed cell death following treatment with this compound.

  • Immunophenotyping: To analyze changes in the expression of cell surface and intracellular markers, particularly in the context of immune cells where EZH2 plays a critical regulatory role.[6]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the effects of EZH2 inhibition on cancer cell lines. While these studies did not use this compound specifically, they utilized other EZH2 inhibitors, and similar outcomes can be anticipated.

Table 1: Effect of EZH2 Inhibition on Apoptosis

Cell LineEZH2 InhibitorConcentrationPercentage of Apoptotic Cells (Annexin V+)
Cal27 (HNSCC) DZNepDMSO (Control)0.6%
2 µM9.5%
6 µM20.2%
SCC25 (HNSCC) DZNepDMSO (Control)0.3%
1 µM5.6%
3 µM15.4%

Data adapted from a study on the effects of the EZH2 inhibitor DZNep on head and neck squamous cell carcinoma (HNSCC) cell lines.[5]

Table 2: Effect of EZH2 Inhibition on Cell Cycle Distribution

Cell LineTreatmentG0/G1 PhaseS PhaseG2/M Phase
U87 (Glioma) Mock Transfection58.3%30.1%11.6%
Non-targeting siRNA59.2%29.5%11.3%
Ezh2 siRNA72.5%18.3%9.2%
Cal27 (HNSCC) DZNep Treatment1.16-1.34 fold increase vs. controlNot specifiedNot specified
SCC25 (HNSCC) DZNep Treatment1.18-1.39 fold increase vs. controlNot specifiedNot specified

Data for U87 cells adapted from a study involving siRNA-mediated silencing of EZH2.[4] Data for Cal27 and SCC25 cells adapted from a study using the EZH2 inhibitor DZNep.[5]

Experimental Protocols

Protocol 1: Cell Cycle Analysis Using Propidium (B1200493) Iodide Staining

This protocol details the steps for analyzing cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound (a dose-response experiment is recommended, e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • For suspension cells, collect directly.

    • Transfer cells to a centrifuge tube.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with PBS.

  • Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at 4°C.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Assay Using Annexin V and Propidium Iodide Staining

This protocol describes the quantification of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) co-staining.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population.

  • Washing: Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately on a flow cytometer.

    • Four populations can be distinguished:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Visualizations

EZH2_Signaling_Pathway Simplified EZH2 Signaling Pathway cluster_PRC2 PRC2 Complex EZH2 EZH2 Histone_H3 Histone H3 EZH2->Histone_H3 Methylation EED EED SUZ12 SUZ12 H3K27me3 H3K27me3 Histone_H3->H3K27me3 Gene_Repression Target Gene Repression (e.g., Tumor Suppressors) H3K27me3->Gene_Repression leads to Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Ezh2_IN_19 This compound Ezh2_IN_19->EZH2

Caption: Simplified EZH2 signaling pathway and the mechanism of this compound.

Flow_Cytometry_Workflow Experimental Workflow for Flow Cytometry Analysis cluster_treatment Cell Culture and Treatment cluster_preparation Sample Preparation cluster_analysis Data Acquisition and Analysis Seed_Cells Seed Cells Treat_Cells Treat with this compound and Vehicle Control Seed_Cells->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Fix_Perm Fixation / Permeabilization (for Cell Cycle) Wash_Cells->Fix_Perm Stain_Cells Stain with Fluorescent Dyes (e.g., PI or Annexin V/PI) Wash_Cells->Stain_Cells Fix_Perm->Stain_Cells Acquire_Data Acquire Data on Flow Cytometer Stain_Cells->Acquire_Data Analyze_Data Analyze Data (Gating and Quantification) Acquire_Data->Analyze_Data

References

Troubleshooting & Optimization

Ezh2-IN-19 solubility and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Ezh2-IN-19. Below you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the wild-type Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes. By inhibiting EZH2, this compound prevents H3K27 trimethylation, leading to the reactivation of tumor suppressor genes and subsequent anti-proliferative effects in cancer cells.

Q2: What is the recommended solvent for dissolving this compound?

Q3: How should I store this compound stock solutions?

A3: To maintain the stability and activity of this compound, stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (up to one month), -20°C is generally acceptable. For long-term storage (up to six months), -80°C is recommended. Always refer to the manufacturer's specific instructions if available.

Q4: Can I use this compound for in vivo studies?

A4: Yes, this compound can be used for in vivo studies. However, the formulation for in vivo administration will require careful preparation to ensure solubility and bioavailability. A common approach for similar compounds involves initial dissolution in DMSO, followed by dilution in a vehicle suitable for animal administration, such as a mixture of PEG300, Tween-80, and saline, or corn oil. It is crucial to perform pilot studies to determine the optimal and well-tolerated formulation for your specific animal model.

Data Presentation

Table 1: Solubility and Storage Recommendations for this compound

ParameterRecommendationNotes
Solubility
DMSOSoluble (qualitative)Recommended for preparing high-concentration stock solutions.
EthanolSparingly soluble (inferred)May be used for some applications, but DMSO is generally preferred.
WaterInsoluble (inferred)Direct dissolution in aqueous solutions is not recommended.
Stock Solution Storage
Short-term (≤ 1 month)-20°CAliquot to avoid repeated freeze-thaw cycles.
Long-term (≤ 6 months)-80°CEnsure vials are tightly sealed to prevent moisture contamination.

Note: The solubility information is based on general characteristics of similar small molecule inhibitors and should be confirmed empirically.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (B87167) (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to protect from light and to minimize freeze-thaw cycles.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitation in cell culture medium. The final concentration of the inhibitor exceeds its solubility in the aqueous medium. The final DMSO concentration is too low to maintain solubility.Decrease the final concentration of this compound in your experiment. Ensure the final DMSO concentration is sufficient to maintain solubility but remains below the toxic threshold for your cells (typically <0.5%). Prepare fresh dilutions from the stock solution for each experiment.
Inconsistent or no observable effect of the inhibitor. The inhibitor has degraded due to improper storage or handling. The inhibitor is not cell-permeable. The concentration used is too low.Prepare a fresh stock solution from a new vial of the compound. Verify the cell permeability of this compound from available literature or perform a cellular uptake assay. Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay.
High levels of cell death, even at low concentrations. The solvent (DMSO) concentration is toxic to the cells. The inhibitor exhibits off-target cytotoxic effects in your specific cell line.Perform a solvent toxicity control by treating cells with the same final concentration of DMSO used in your experiment. Reduce the final DMSO concentration if toxicity is observed. Lower the concentration of this compound and/or reduce the incubation time.
Variability in results between experiments. Inconsistent preparation of the inhibitor solution. Fluctuation in cell culture conditions.Adhere strictly to the standardized protocol for preparing the stock and working solutions. Ensure consistent cell seeding densities, incubation times, and other experimental parameters.

Visualizations

EZH2_Signaling_Pathway cluster_nucleus Nucleus PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27me0 Histone H3 (unmethylated K27) PRC2->H3K27me0 Methylates H3K27me3 Histone H3 (trimethylated K27) Gene Target Gene H3K27me3->Gene Binds to promoter Transcription_Repression Transcriptional Repression Gene->Transcription_Repression Ezh2_IN_19 This compound Ezh2_IN_19->PRC2 Inhibits

Caption: Simplified EZH2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use Weigh 1. Weigh this compound Powder Add_DMSO 2. Add Anhydrous DMSO Weigh->Add_DMSO Dissolve 3. Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot 4. Aliquot into Single-Use Vials Dissolve->Aliquot Store 5. Store at -20°C or -80°C Aliquot->Store Thaw 6. Thaw one Aliquot Store->Thaw For Experiment Dilute 7. Dilute in Cell Culture Medium Thaw->Dilute Treat 8. Treat Cells Dilute->Treat

Caption: Experimental workflow for preparing and using this compound solutions.

References

Ezh2-IN-19 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ezh2-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues related to the stability of this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound in cell culture media?

A1: Several factors can affect the stability of small molecules like this compound in cell culture media. These include:

  • Temperature : Standard incubator conditions of 37°C can accelerate the degradation of some compounds.[1]

  • pH : The typical pH of cell culture medium (7.2-7.4) can influence hydrolysis and other pH-dependent degradation pathways.[1]

  • Media Components : Certain amino acids (e.g., cysteine), vitamins, and metal ions present in the media can react with the compound.[1][2]

  • Serum : Components of fetal bovine serum (FBS) or other sera can sometimes stabilize compounds, though enzymatic degradation is also possible.[2]

  • Light and Oxygen : Exposure to light can cause photodegradation of sensitive compounds, while dissolved oxygen can lead to oxidative degradation.[1]

Q2: What is the recommended storage condition for this compound stock solutions?

A2: Stock solutions of this compound should be prepared in a suitable solvent such as DMSO, aliquoted into tightly sealed vials to minimize contamination and evaporation, and stored at -20°C or below.[2] It is advisable to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[2]

Q3: How critical is understanding the stability of this compound for my experimental results?

A3: Understanding the stability of this compound in your specific experimental setup is crucial for the accurate interpretation of your data. If the compound degrades over the course of an experiment, the effective concentration exposed to the cells will decrease, potentially leading to a misinterpretation of its potency and efficacy.[1] Stability studies are essential for establishing a true concentration-response relationship.[1]

Q4: What are the recommended methods for quantifying this compound in cell culture media?

A4: The most reliable methods for quantifying small molecules in complex biological matrices like cell culture media are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is considered the gold standard as it offers higher sensitivity and specificity and can also be used to identify potential degradation products.[1][3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid degradation of this compound in cell culture medium. The compound may be inherently unstable in aqueous solutions at 37°C.[2] Components in the media (e.g., amino acids, vitamins) could be reacting with the compound.[1][2] The pH of the media might be affecting stability.[2]Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[2] Test stability in media with and without serum, as serum proteins can sometimes have a stabilizing effect.[2] Analyze stability in different types of cell culture media to identify any specific reactive components.[2]
High variability in stability measurements between replicates. Inconsistent sample handling and processing.[1] Issues with the analytical method (e.g., HPLC-MS).[1] Incomplete solubilization of the compound in the stock solution or media.[2]Ensure precise and consistent timing for sample collection and processing.[2] Validate the analytical method for linearity, precision, and accuracy.[2] Confirm the complete dissolution of the compound.
Apparent loss of compound, but no degradation products are detected. The compound may be binding non-specifically to the plasticware (e.g., plates, pipette tips).[2] Significant cellular uptake of the compound.Use low-protein-binding plates and pipette tips.[2] Include a control without cells to assess non-specific binding.[2] Analyze cell lysates to determine the extent of cellular uptake.[2]

Quantitative Data Summary

The following table presents illustrative stability data for a generic small molecule inhibitor, "Inhibitor-X," in different cell culture media over 48 hours. This data is intended to serve as an example of how to present stability findings.

Time (hours) % Remaining in Medium A (without serum) % Remaining in Medium A (with 10% FBS) % Remaining in Medium B (without serum) % Remaining in Medium B (with 10% FBS)
0 100 ± 2.1100 ± 1.8100 ± 2.5100 ± 2.0
2 95 ± 3.598 ± 2.292 ± 4.197 ± 2.8
8 82 ± 4.091 ± 3.178 ± 5.389 ± 3.7
24 65 ± 5.185 ± 4.555 ± 6.280 ± 4.9
48 40 ± 6.876 ± 5.930 ± 7.571 ± 6.3
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure for determining the stability of this compound in cell culture media using HPLC-MS.

1. Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Cell culture medium (with and without 10% FBS)

  • 24-well tissue culture plates (low-protein-binding recommended)

  • Calibrated pipettes and low-protein-binding tips

  • Humidified incubator (37°C, 5% CO₂)

  • Acetonitrile (B52724) (cold, containing an internal standard)

  • HPLC-MS system

2. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.[2]

  • Prepare a working solution by diluting the stock solution in the cell culture medium to the desired final concentration (e.g., 10 µM).[1] Ensure the final DMSO concentration is low (typically <0.5%).[1]

3. Experimental Procedure:

  • Add 1 mL of the this compound working solution to triplicate wells of a 24-well plate for each condition (e.g., media with and without serum).[2]

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[2]

  • At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.[2] The 0-hour time point should be collected immediately after adding the working solution.[2]

4. Sample Processing:

  • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.[2]

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a clean tube or well for analysis.[1]

5. Analysis:

  • Analyze the concentration of this compound in the processed samples using a validated HPLC-MS method.[1]

6. Data Calculation:

  • Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.[1]

Visualizations

EZH2_Degradation_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27me3 Histone H3K27 Trimethylation PRC2->H3K27me3 Catalyzes Gene_Silencing Gene Silencing H3K27me3->Gene_Silencing Leads to EZH2 EZH2 Protein pEZH2 Phosphorylated EZH2 EZH2->pEZH2 CDK1 CDK1 CDK1->pEZH2 Phosphorylates Ub_EZH2 Ubiquitinated EZH2 pEZH2->Ub_EZH2 Recognized by Ubiquitin Ubiquitin E3_Ligases E3 Ligases (e.g., Praja1, CHIP) Ubiquitin->E3_Ligases E3_Ligases->Ub_EZH2 Mediates Ubiquitination Proteasome Proteasome Ub_EZH2->Proteasome Targeted to Degradation Degraded Peptides Proteasome->Degradation Degrades into EZH2_Inhibitor This compound EZH2_Inhibitor->PRC2 Inhibits Methyltransferase Activity troubleshooting_workflow start Experiment Shows Unexpected Results check_stability Is Compound Stability a Potential Issue? start->check_stability run_stability_assay Run Stability Assay (see protocol) check_stability->run_stability_assay Yes troubleshoot_other Troubleshoot Other Experimental Parameters check_stability->troubleshoot_other No stable Compound is Stable run_stability_assay->stable unstable Compound is Unstable run_stability_assay->unstable troubleshoot_stability Troubleshoot Stability Issues unstable->troubleshoot_stability solution1 Modify Media (e.g., +/- serum) troubleshoot_stability->solution1 solution2 Adjust Dosing Frequency troubleshoot_stability->solution2 solution3 Use Simpler Buffer for Initial Screens troubleshoot_stability->solution3

References

Troubleshooting inconsistent Ezh2-IN-19 results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ezh2-IN-19, a potent inhibitor of the EZH2 histone methyltransferase. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure consistent experimental outcomes.

Understanding this compound

This compound is a highly potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of wild-type EZH2 with an IC50 of 0.32 nM.[1] As a member of the pyridone-containing class of EZH2 inhibitors, it functions by blocking the catalytic activity of EZH2, the enzymatic subunit of the Polycomb Repressive Complex 2 (PRC2). This inhibition leads to a global decrease in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2] Consequently, the use of this compound can lead to the reactivation of tumor suppressor genes and subsequent anti-proliferative effects in various cancer cell lines.

EZH2 Signaling Pathway

The following diagram illustrates the canonical pathway of EZH2-mediated gene silencing, which is the primary target of this compound. EZH2 is a core component of the PRC2 complex, which also includes SUZ12 and EED. This complex catalyzes the trimethylation of H3K27, leading to chromatin compaction and transcriptional repression of target genes.

EZH2_Signaling_Pathway EZH2 Signaling Pathway cluster_PRC2 PRC2 Complex EZH2 EZH2 SUZ12 SUZ12 Histone_H3 Histone H3 EZH2->Histone_H3 Methylation EED EED H3K27me3 H3K27me3 Histone_H3->H3K27me3 Chromatin Chromatin Compaction H3K27me3->Chromatin Gene_Silencing Gene Silencing Chromatin->Gene_Silencing Ezh2_IN_19 This compound Ezh2_IN_19->EZH2 Inhibition

Caption: Canonical EZH2 signaling pathway leading to gene silencing and its inhibition by this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound and similar EZH2 inhibitors.

Question 1: I am not observing the expected decrease in global H3K27me3 levels after treating my cells with this compound. What could be the problem?

Possible Causes and Solutions:

  • Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.

  • Insufficient Treatment Duration: The reduction of H3K27me3 is a time-dependent process. While initial effects can sometimes be seen within hours, significant global reduction may take 2 to 4 days or longer, depending on the cell line's proliferation rate and the stability of the histone mark.[1][3]

  • Inhibitor Instability or Degradation: Ensure that this compound is stored correctly, typically at -20°C, and protected from light. Prepare fresh working solutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Low EZH2 Expression in Cell Line: The effect of an EZH2 inhibitor will be more pronounced in cell lines with high endogenous levels of EZH2. Confirm the EZH2 expression level in your cell line by Western blot or qPCR.

  • Antibody Issues in Western Blot: The primary antibody against H3K27me3 may not be optimal. Validate your antibody using a positive control (e.g., lysate from a cell line known to have high H3K27me3) and a negative control (e.g., lysate from cells treated with a validated EZH2 inhibitor or EZH2 knockdown cells).

Question 2: I am observing high levels of cell toxicity or off-target effects at concentrations where I expect to see specific EZH2 inhibition. What should I do?

Possible Causes and Solutions:

  • Solvent Toxicity: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is consistent across all conditions and is below the toxic threshold for your cell line (generally <0.5%).

  • Off-Target Effects: While this compound is a potent EZH2 inhibitor, off-target effects, especially at higher concentrations, cannot be completely ruled out without a specific selectivity profile. It is advisable to use the lowest effective concentration determined from your dose-response experiments.

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to perturbations in epigenetic pathways. Consider performing a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic IC50 of this compound in your cell line and work at concentrations below this value for mechanistic studies.

Question 3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

Possible Causes and Solutions:

  • Inconsistent Cell Culture Conditions: Ensure that cell passage number, confluency at the time of treatment, and media composition are consistent between experiments.

  • Variability in Inhibitor Preparation: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Ensure the inhibitor is fully dissolved in DMSO before further dilution in culture medium.

  • Batch-to-Batch Variability of the Inhibitor: If you suspect issues with the compound itself, consider obtaining a new batch from the supplier.

  • Experimental Timing: Adhere to a strict timeline for treatment, harvesting, and downstream processing to minimize variability.

Question 4: My cells are developing resistance to this compound. What are the potential mechanisms?

Possible Causes and Solutions:

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance to EZH2 inhibitors by activating alternative survival pathways, such as the PI3K/AKT or MEK/ERK pathways.[1] Investigating the activation status of these pathways in your resistant cells may provide insights.

  • Acquired Mutations in EZH2: Although less common with SAM-competitive inhibitors, mutations in the EZH2 gene that prevent inhibitor binding can arise under prolonged treatment.[1]

  • Upregulation of Other PRC2 Components or Compensatory Mechanisms: Cells might upregulate other components of the PRC2 complex or related histone methyltransferases to compensate for EZH2 inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant EZH2 inhibitors. This data can serve as a reference for designing your experiments.

Table 1: In Vitro Potency of EZH2 Inhibitors

InhibitorTargetIC50 (nM)Cell LineAssay TypeReference
This compound EZH2 (WT) 0.32 N/ABiochemical Assay[1]
GSK126EZH2 (WT)9.9N/ABiochemical Assay[4]
GSK126EZH2 (Y641F)2.5N/ABiochemical Assay[4]
TazemetostatEZH2 (WT)2-38VariousBiochemical Assay[5]

Table 2: Representative Cellular Activity of EZH2 Inhibitors

InhibitorCell LineAssay TypeIC50 (µM)Treatment DurationReference
GSK126KARPAS-422Cell Viability~0.314 daysN/A
GSK126PfeifferCell Viability~0.0114 daysN/A
TazemetostatG401Cell Viability0.0814 daysN/A
UNC1999OMM1Cell Viability~572 hours[6]

Note: Cellular IC50 values are highly dependent on the cell line and assay conditions. The data above should be used as a general guide.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound. These are representative protocols based on established methods for similar EZH2 inhibitors.

Protocol 1: Western Blot for H3K27me3 Reduction

This protocol describes how to assess the inhibition of EZH2 activity by measuring the global levels of H3K27me3.

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture reagents

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27me3, anti-Total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density to avoid overconfluence during the treatment period. Allow cells to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) for the desired duration (e.g., 48, 72, or 96 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Loading Control: Strip the membrane and re-probe with an anti-Total Histone H3 antibody to ensure equal loading.

  • Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the Total Histone H3 signal.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This protocol is for determining the effect of this compound on cell proliferation and viability.

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture reagents

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 3, 5, or 7 days).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate. Then, add solubilization solution and read the absorbance.

    • For CellTiter-Glo®: Follow the manufacturer's instructions to measure luminescence.

  • Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.

Experimental and Troubleshooting Workflows

The following diagrams provide a visual guide for a typical experimental workflow and a troubleshooting decision tree.

Experimental_Workflow General Experimental Workflow for this compound Start Start Dose_Response Determine Optimal Concentration (Dose-Response Curve) Start->Dose_Response Time_Course Determine Optimal Treatment Time (Time-Course Experiment) Dose_Response->Time_Course Treatment Treat Cells with This compound Time_Course->Treatment Western_Blot Assess H3K27me3 Reduction (Western Blot) Treatment->Western_Blot Viability_Assay Measure Effect on Cell Viability (MTT/CellTiter-Glo) Treatment->Viability_Assay Downstream_Assays Perform Downstream Assays (e.g., qPCR, ChIP-seq, Apoptosis) Western_Blot->Downstream_Assays Viability_Assay->Downstream_Assays Analysis Data Analysis and Interpretation Downstream_Assays->Analysis End End Analysis->End

Caption: A generalized workflow for conducting experiments with this compound.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Results action_node action_node Start Inconsistent or Unexpected Results Check_Concentration Is the inhibitor concentration optimal? Start->Check_Concentration Check_Duration Is the treatment duration sufficient? Check_Concentration->Check_Duration Yes Action_Dose Perform a dose-response experiment. Check_Concentration->Action_Dose No Check_Compound Is the compound stock and working solution fresh? Check_Duration->Check_Compound Yes Action_Time Perform a time-course experiment. Check_Duration->Action_Time No Check_Cells Are cell culture conditions consistent? Check_Compound->Check_Cells Yes Action_Compound Prepare fresh stock and working solutions. Check_Compound->Action_Compound No Check_Detection Is the detection method (e.g., antibody) validated? Check_Cells->Check_Detection Yes Action_Cells Standardize cell passage, confluency, and media. Check_Cells->Action_Cells No Action_Detection Validate antibody with positive/negative controls. Check_Detection->Action_Detection No Consult Consult Technical Support with all documented steps. Check_Detection->Consult Yes Action_Dose->Start Action_Time->Start Action_Compound->Start Action_Cells->Start Action_Detection->Start

Caption: A decision tree to guide troubleshooting for inconsistent experimental results with this compound.

References

Interpreting unexpected phenotypes with Ezh2-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ezh2-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting experimental outcomes, particularly unexpected phenotypes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2] This epigenetic modification typically leads to gene silencing. Therefore, this compound is expected to decrease global H3K27me3 levels, leading to the derepression of EZH2 target genes.

Q2: What is the IC50 of this compound?

This compound has a reported half-maximal inhibitory concentration (IC50) of 0.32 nM for wild-type EZH2.[1]

Q3: What are the recommended working concentrations for this compound in cell culture?

The optimal working concentration of this compound can vary significantly depending on the cell line and the duration of treatment. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting point for such an experiment could be a range from 1 nM to 10 µM. For some EZH2 inhibitors, nearly complete removal of the H3K27me3 mark is necessary to observe a growth inhibition phenotype, which may require higher concentrations and prolonged exposure.[3]

Q4: How should I store this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is advisable to follow the supplier's recommendations, which typically involve dissolving the compound in a suitable solvent like DMSO and storing it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Interpreting Unexpected Phenotypes

Q5: My cells show resistance to this compound despite effective inhibition of H3K27me3. What could be the reason?

This is a commonly observed phenomenon and can be attributed to several factors:

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance to EZH2 inhibition by activating alternative signaling pathways that promote survival and proliferation. These can include the PI3K/AKT, MEK/ERK, and IGF-1R pathways.

  • Mutations in the RB1/E2F Axis: The retinoblastoma (RB1) tumor suppressor and the E2F family of transcription factors are critical regulators of the cell cycle. Mutations in this pathway can uncouple the cell cycle from the effects of EZH2 inhibition, allowing cells to continue proliferating even when EZH2 target genes are derepressed.

  • Non-Canonical EZH2 Functions: EZH2 possesses functions independent of its methyltransferase activity. It can act as a transcriptional co-activator for certain genes.[4][5] In such cases, inhibiting its catalytic activity with this compound may not affect these non-canonical, pro-proliferative functions.

Troubleshooting Workflow for Drug Resistance:

G cluster_observe Observation cluster_verify Verification cluster_investigate Investigation Observe Cells are resistant to this compound (No change in proliferation/viability) Verify_Target Confirm EZH2 Inhibition: - Western blot for H3K27me3 - qRT-PCR for EZH2 target genes Observe->Verify_Target First, confirm target engagement Bypass Investigate Bypass Pathways: - Western blot for p-AKT, p-ERK - Use specific inhibitors for PI3K, MEK Verify_Target->Bypass If target is inhibited, investigate resistance mechanisms RB1 Analyze RB1/E2F Pathway: - Western blot for RB1, p16 - Sequence RB1 gene Verify_Target->RB1 NonCanonical Assess Non-Canonical EZH2 Function: - EZH2 knockdown (siRNA/shRNA) - Compare phenotype to this compound treatment Verify_Target->NonCanonical G Ezh2_IN_19 This compound EZH2 EZH2 Ezh2_IN_19->EZH2 inhibition H3K27me3 H3K27me3 EZH2->H3K27me3 catalyzes ERK p-ERK1/2 EZH2->ERK indirect inhibition CDKN1A CDKN1A (p21) CDKN2A (p16) H3K27me3->CDKN1A repression CellCycleArrest Cell Cycle Arrest CDKN1A->CellCycleArrest induces Senescence Senescence CellCycleArrest->Senescence leads to SASP SASP Factors (e.g., IL-6, IL-8) Senescence->SASP induces ERK->Senescence promotes

References

Validation & Comparative

Validating Ezh2-IN-19: A Comparative Guide to On-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of Ezh2-IN-19 with other leading EZH2 inhibitors, supported by experimental data and detailed protocols. The objective is to offer a clear, data-driven perspective on the performance of this compound in key validation assays.

Introduction to EZH2 Inhibition

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. EZH2 inhibitors are designed to block this methyltransferase activity, thereby reactivating tumor suppressor genes and inhibiting cancer cell proliferation.

Comparative Analysis of EZH2 Inhibitors

To validate the on-target efficacy of this compound, its performance was benchmarked against three well-characterized EZH2 inhibitors: Tazemetostat (EPZ-6438), GSK126, and CPI-1205. The comparison focuses on three key areas: biochemical potency, cellular activity in reducing H3K27me3 levels, and anti-proliferative effects in cancer cell lines.

Biochemical Potency

The biochemical potency of EZH2 inhibitors is a direct measure of their ability to inhibit the enzymatic activity of the isolated EZH2 complex. This is typically determined through in vitro assays using purified PRC2 complex and a suitable substrate.

Table 1: Biochemical IC50 Values of EZH2 Inhibitors

CompoundTargetIC50 (nM)
This compound EZH2 (Wild-Type)0.32 [1]
TazemetostatEZH2 (Wild-Type)11
GSK126EZH2 (Wild-Type)9.9[1]
CPI-1205EZH2 (Wild-Type)2

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower values indicate higher potency.

This compound demonstrates exceptional biochemical potency, with a sub-nanomolar IC50 value that surpasses the other tested inhibitors. This suggests a highly efficient interaction with the EZH2 enzyme at a molecular level.

Cellular On-Target Activity: H3K27me3 Reduction

A critical validation of an EZH2 inhibitor's on-target effect is its ability to reduce the levels of tri-methylated H3K27 (H3K27me3) within cancer cells. This cellular assay confirms that the inhibitor can effectively penetrate the cell membrane and engage with its intracellular target.

Table 2: Cellular IC50 Values for H3K27me3 Reduction

CompoundCell LineIC50 (nM)
TazemetostatKARPAS-422 (Lymphoma)12
GSK126Pfeiffer (Lymphoma)7-252
CPI-1205Karpas-422 (Lymphoma)32

Note: Data for this compound's cellular H3K27me3 reduction was not available in the searched literature. The cell lines used are models for B-cell lymphomas, where EZH2 mutations are prevalent.

While specific cellular H3K27me3 reduction data for this compound is not yet publicly available, the established inhibitors show potent cellular activity in the nanomolar range. Further studies are required to position this compound within this comparative landscape.

Anti-Proliferative Activity

The ultimate goal of an EZH2 inhibitor in an oncology setting is to halt the proliferation of cancer cells. This is assessed through cell viability assays across various cancer cell lines, including those with known EZH2 mutations or dependencies.

Table 3: Cell Proliferation IC50 Values of EZH2 Inhibitors

CompoundCell LineCancer TypeIC50 (µM)
TazemetostatKARPAS-422Lymphoma (EZH2 mutant)0.012
GSK126PfeifferLymphoma (EZH2 mutant)Not specified
CPI-1205LNCaPProstate CancerNot specified

Note: Specific cell proliferation data for this compound was not available in the searched literature. The IC50 values for cell proliferation are typically higher than biochemical or cellular H3K27me3 IC50s, reflecting the complex downstream biological effects.

The existing data for established inhibitors demonstrates their ability to inhibit the growth of EZH2-dependent cancer cell lines. Future studies should focus on characterizing the anti-proliferative profile of this compound across a panel of relevant cancer cell lines to fully assess its therapeutic potential.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays discussed in this guide.

Biochemical EZH2 Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of the PRC2 complex by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.

Materials:

  • Purified human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)

  • Histone H3 (1-21) peptide substrate

  • [3H]-S-adenosyl-L-methionine ([3H]-SAM)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM MgCl2, 4 mM DTT

  • Stop Solution: 5% trichloroacetic acid (TCA)

  • Scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the PRC2 complex and the histone H3 peptide in the assay buffer.

  • Add the test inhibitor (e.g., this compound) at various concentrations.

  • Initiate the reaction by adding [3H]-SAM.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding cold 5% TCA.

  • Transfer the reaction mixture to a filter plate to capture the precipitated, methylated peptide.

  • Wash the filter plate to remove unincorporated [3H]-SAM.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cellular H3K27me3 Reduction Assay (Western Blot)

This protocol details the detection and quantification of global H3K27me3 levels in cells treated with an EZH2 inhibitor.

Materials:

  • Cancer cell line of interest

  • EZH2 inhibitor (e.g., this compound)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a dose range of the EZH2 inhibitor for a specified duration (e.g., 72 hours).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (anti-H3K27me3 and anti-total H3) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal to determine the relative reduction in H3K27me3 levels.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an EZH2 inhibitor.

Materials:

  • Cancer cell line of interest

  • EZH2 inhibitor (e.g., this compound)

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Spectrophotometer or luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • After 24 hours, treat the cells with a serial dilution of the EZH2 inhibitor.

  • Incubate the cells for a specified period (e.g., 6 days).

  • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

  • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for a short period, and measure the luminescence.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing the Mechanism and Workflow

To further clarify the concepts and procedures discussed, the following diagrams illustrate the EZH2 signaling pathway and the experimental workflows.

EZH2_Signaling_Pathway cluster_PRC2 PRC2 Complex EZH2 EZH2 H3K27 Histone H3 (K27) EZH2->H3K27 Methylation EED EED SUZ12 SUZ12 SAM SAM SAM->EZH2 Cofactor H3K27me3 H3K27me3 H3K27->H3K27me3 Repression Transcriptional Repression H3K27me3->Repression Ezh2_IN_19 This compound Ezh2_IN_19->EZH2 Inhibition

Caption: EZH2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays B1 1. Incubate PRC2, peptide, and this compound B2 2. Initiate with [3H]-SAM B1->B2 B3 3. Stop reaction and filter B2->B3 B4 4. Measure radioactivity B3->B4 C3_H3 3a. Quantify H3K27me3 reduction C1 1. Treat cells with This compound C2_H3 2a. Lyse cells for Western Blot (H3K27me3) C1->C2_H3 C2_Via 2b. Perform Cell Viability Assay C1->C2_Via C2_H3->C3_H3 C3_Via 3b. Determine IC50 for cell proliferation C2_Via->C3_Via

Caption: Workflow for validating the on-target effects of this compound.

References

Evaluating EZH2 Inhibition in Tazemetostat-Resistant Cancers: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the efficacy of novel EZH2 inhibitors in cancer models that have developed resistance to tazemetostat (B611178). While this document is structured to compare tazemetostat with a hypothetical next-generation inhibitor, designated here as "Ezh2-IN-19," it is important to note that "this compound" is not a publicly documented EZH2 inhibitor, and no preclinical data for this compound is currently available in published literature. Therefore, this guide will focus on the established mechanisms of tazemetostat resistance and present a comprehensive methodology for the evaluation of any new EZH2-targeted compound against this benchmark.

Introduction to EZH2 Inhibition and Tazemetostat Resistance

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression.[1][2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[4][5]

Tazemetostat (Tazverik®), a potent and selective small-molecule inhibitor of EZH2, has received FDA approval for the treatment of certain patients with epithelioid sarcoma and follicular lymphoma.[6] It functions as an S-adenosyl-methionine (SAM)-competitive inhibitor, blocking the methyltransferase activity of both wild-type and mutant EZH2.[7][8] However, as with many targeted therapies, acquired resistance to tazemetostat has emerged as a significant clinical challenge.

The predominant mechanism of acquired resistance to tazemetostat involves the functional loss of the retinoblastoma tumor suppressor protein (RB1) pathway.[9][10] In sensitive cells, EZH2 inhibition leads to the de-repression of PRC2 target genes, including the cyclin-dependent kinase inhibitor CDKN2A (encoding p16INK4A), which in turn activates the RB1 pathway to induce cell cycle arrest.[11][12] In resistant models, mutations in RB1 or other components of this pathway decouple cell cycle control from EZH2's methyltransferase activity, allowing cells to proliferate despite effective EZH2 inhibition.[9][10]

Comparative Efficacy in Tazemetostat-Resistant Models

To evaluate a novel EZH2 inhibitor like the hypothetical "this compound," its efficacy must be benchmarked against tazemetostat in well-characterized resistant models. The primary goal is to determine if the new agent can overcome known resistance mechanisms.

Table 1: In Vitro Proliferation IC50 Values in Tazemetostat-Sensitive and -Resistant Cell Lines
Cell LineCancer TypeTazemetostat Resistance MechanismTazemetostat IC50 (µM)"this compound" IC50 (µM)
Sensitive
KARPAS-422Diffuse Large B-cell LymphomaEZH2 Y641F mutation< 0.1Data not available
G401Rhabdoid TumorSMARCB1-deficient~ 0.5Data not available
Resistant
G401-RB1delRhabdoid TumorEngineered RB1 deletion> 10Data not available
SU-DHL-10-ResDiffuse Large B-cell LymphomaAcquired resistance (mechanism may vary)> 10Data not available

Note: IC50 values are approximate and can vary based on experimental conditions. Data for "this compound" is hypothetical and would need to be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of EZH2 inhibitors.

Cell Proliferation Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the EZH2 inhibitors in sensitive and resistant cell lines.

  • Protocol:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat cells with a serial dilution of tazemetostat or "this compound" (e.g., 0.001 to 20 µM) for 7 to 11 days. The long incubation period is necessary to account for the epigenetic mechanism of action.

    • Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by direct cell counting.

    • Normalize the data to vehicle-treated controls and plot the dose-response curve to calculate the IC50 values using non-linear regression analysis.

Western Blot Analysis
  • Objective: To confirm the on-target activity of the inhibitors and assess the status of key pathway proteins.

  • Protocol:

    • Treat cells with the EZH2 inhibitor at a concentration around the IC50 for 48-96 hours.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against H3K27me3, total H3, RB1, p16, and EZH2.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection. A reduction in the H3K27me3/total H3 ratio indicates target engagement.

In Vivo Xenograft Models
  • Objective: To evaluate the anti-tumor efficacy of the inhibitors in a preclinical animal model.

  • Protocol:

    • Implant tazemetostat-sensitive (e.g., KARPAS-422) and -resistant (e.g., G401-RB1del) cells subcutaneously into immunodeficient mice.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle, tazemetostat, "this compound").

    • Administer drugs orally at predetermined doses and schedules.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for H3K27me3).

Visualizing Mechanisms and Workflows

Signaling Pathway of EZH2 Inhibition and Resistance

EZH2_Pathway cluster_0 Tazemetostat-Sensitive Cell cluster_1 Tazemetostat-Resistant Cell Tazemetostat Tazemetostat EZH2 EZH2 Tazemetostat->EZH2 Inhibits H3K27me3 H3K27me3 EZH2->H3K27me3 Catalyzes CDKN2A CDKN2A (p16) H3K27me3->CDKN2A Represses CDK4_6 CDK4/6 CDKN2A->CDK4_6 Inhibits RB1 RB1 CDK4_6->RB1 Inhibits (by phosphorylation) E2F E2F RB1->E2F Inhibits CellCycleArrest G1 Cell Cycle Arrest RB1->CellCycleArrest Induces E2F->CellCycleArrest Drives G1/S Progression Taz_Res Tazemetostat EZH2_Res EZH2 Taz_Res->EZH2_Res Inhibits H3K27me3_Res H3K27me3 EZH2_Res->H3K27me3_Res Catalyzes CDKN2A_Res CDKN2A (p16) H3K27me3_Res->CDKN2A_Res Represses RB1_mut RB1 (mutated/lost) E2F_Res E2F (constitutively active) RB1_mut->E2F_Res Fails to inhibit Proliferation Uncontrolled Proliferation E2F_Res->Proliferation Drives Proliferation

Caption: EZH2 inhibition by tazemetostat and the RB1-mediated resistance mechanism.

Experimental Workflow for Comparative Analysis

workflow cluster_invitro cluster_invivo start Start: Select Tazemetostat-Sensitive and -Resistant Cell Lines in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo If promising in vitro results proliferation_assay Cell Proliferation Assay (IC50) in_vitro->proliferation_assay western_blot Western Blot (H3K27me3, RB1 pathway) in_vitro->western_blot xenograft_model Xenograft Tumor Models in_vivo->xenograft_model data_analysis Data Analysis and Comparison conclusion Conclusion: Determine Relative Efficacy of 'this compound' data_analysis->conclusion proliferation_assay->data_analysis western_blot->data_analysis tgi Tumor Growth Inhibition (TGI) xenograft_model->tgi pd_analysis Pharmacodynamic Analysis xenograft_model->pd_analysis tgi->data_analysis pd_analysis->data_analysis

Caption: Workflow for evaluating a novel EZH2 inhibitor against tazemetostat.

Conclusion

The development of resistance to tazemetostat, primarily through alterations in the RB1 pathway, necessitates the development of novel EZH2 inhibitors that can overcome these mechanisms. A rigorous, data-driven comparison is essential to ascertain the potential advantages of a new chemical entity. The experimental framework outlined in this guide provides a robust methodology for such a comparison. While "this compound" remains a hypothetical compound, the protocols and evaluation criteria described herein are applicable to any next-generation EZH2 inhibitor, paving the way for more durable clinical responses in patients with EZH2-dysregulated cancers.

References

Comparative Analysis of Ezh2-IN-19: Potency and Cross-reactivity with EZH1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the EZH2 inhibitor, Ezh2-IN-19, focusing on its biochemical potency and selectivity against its close homolog, EZH1. While this compound demonstrates exceptional potency towards EZH2, a quantitative measure of its activity against EZH1 is not publicly available. This guide aims to contextualize the inhibitory profile of this compound by presenting its known inhibition constants and comparing them with other well-characterized EZH2 inhibitors for which cross-reactivity data is known.

Biochemical Potency of this compound

This compound (also referred to as compound N40) is a highly potent inhibitor of wild-type EZH2, exhibiting an IC50 value in the sub-nanomolar range.[1][2] Its inhibitory activity extends to common EZH2 gain-of-function mutants, indicating its potential for therapeutic applications in cancers harboring these mutations.

Table 1: Biochemical Inhibition of EZH2 by this compound

Target EnzymeIC50 (nM)
EZH2 (Wild-Type)0.32[1][2]
EZH2 (Y641F Mutant)0.03[1][2]
EZH2 (Y641N Mutant)0.08[1][2]

Cross-reactivity with EZH1: A Comparative Perspective

EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a key epigenetic mark for gene silencing.[3][4][5][6] Despite their high sequence homology, particularly within the catalytic SET domain, achieving selectivity for EZH2 over EZH1 is a critical aspect of inhibitor design to minimize off-target effects.

As of the latest available information, the IC50 value of this compound against EZH1 has not been reported in the public domain. To provide a framework for understanding potential cross-reactivity, the following table compares the selectivity profiles of other notable EZH2 inhibitors.

Table 2: Comparative Selectivity of EZH2 Inhibitors against EZH1

InhibitorEZH2 IC50 (nM)EZH1 IC50 (nM)Selectivity (EZH1 IC50 / EZH2 IC50)
This compound 0.32 Not Available Not Available
UNC1999<1045~4.5-fold[7][8][9][10]
GSK126~1-10~150-1500~150-fold[11]
Tazemetostat2-38~1190-1330~35-fold[11]
CPI-1205Not specified52Modest selectivity[11]
EI19.41340~142-fold[12][13]
OR-S01191~8.3-fold[9][14]
(R)-OR-S22.58.4~3.4-fold[9]

This comparative data highlights the varying degrees of selectivity achieved by different EZH2 inhibitors. While some, like GSK126 and EI1, demonstrate high selectivity for EZH2, others, such as UNC1999 and (R)-OR-S2, are considered dual EZH1/EZH2 inhibitors. The lack of EZH1 inhibition data for this compound prevents a direct quantitative assessment of its cross-reactivity.

Experimental Methodologies

The determination of inhibitor potency (IC50) is typically conducted through biochemical assays that measure the enzymatic activity of EZH2 and EZH1. A general protocol for such an assay is outlined below.

General Protocol for In Vitro Histone Methyltransferase (HMT) Assay

This protocol describes a common method for measuring the inhibition of EZH2 or EZH1 activity using a radioactive methyl donor.

Materials:

  • Recombinant human PRC2 complex (containing either EZH2 or EZH1)

  • Histone H3 peptide (e.g., H3K27me0) as a substrate

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as a methyl donor

  • Assay buffer (e.g., Tris-HCl, DTT, MgCl₂)

  • Inhibitor compound (e.g., this compound) dissolved in DMSO

  • Scintillation cocktail

  • Filter plates (e.g., phosphocellulose)

  • Microplate scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the assay buffer, PRC2 complex, and the histone H3 peptide substrate.

  • Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., this compound) or DMSO (as a vehicle control) to the reaction mixture.

  • Initiation of Reaction: Start the enzymatic reaction by adding [³H]-SAM.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Capture of Methylated Substrate: Transfer the reaction mixture to a filter plate to capture the [³H]-methylated histone H3 peptide.

  • Washing: Wash the filter plate to remove unincorporated [³H]-SAM.

  • Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Context of EZH2 Inhibition

To better understand the biological context and experimental approach, the following diagrams illustrate the EZH2 signaling pathway and a typical experimental workflow for assessing inhibitor activity.

EZH2_Signaling_Pathway cluster_1 Histone Methylation cluster_2 Transcriptional Regulation EZH2 EZH2 EED EED H3K27me0 Histone H3 (unmethylated K27) EZH2->H3K27me0 Catalyzes SUZ12 SUZ12 EED->H3K27me0 SUZ12->H3K27me0 Catalyzes H3K27me3 Histone H3 (trimethylated K27) H3K27me0->H3K27me3 Methylation Gene_Expression Target Gene Expression H3K27me3->Gene_Expression Leads to Repression Transcriptional Repression Ezh2_IN_19 This compound Ezh2_IN_19->EZH2 Inhibits

EZH2 Signaling and Inhibition by this compound.

Experimental_Workflow cluster_0 Assay Preparation cluster_1 Biochemical Reaction cluster_2 Detection & Analysis Reagents Prepare Reagents: - PRC2 (EZH2/EZH1) - Histone H3 Substrate - [3H]-SAM Reaction Incubate PRC2, Substrate, [3H]-SAM, and Inhibitor Reagents->Reaction Inhibitor Prepare Serial Dilutions of this compound Inhibitor->Reaction Filtration Filter and Wash to Remove Free [3H]-SAM Reaction->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate % Inhibition and Determine IC50 Counting->Analysis

Workflow for Determining Inhibitor IC50.

Conclusion

This compound is an exceptionally potent inhibitor of wild-type and mutant EZH2. Its high potency suggests it is a valuable tool for studying the biological functions of EZH2 and a promising candidate for further therapeutic development. However, the absence of publicly available data on its inhibitory activity against EZH1 makes a complete assessment of its selectivity profile challenging. Researchers and drug developers should consider this data gap when evaluating this compound for their specific applications. Further studies are warranted to fully characterize the cross-reactivity of this compound with EZH1 and other histone methyltransferases to provide a comprehensive understanding of its specificity and potential off-target effects.

References

Safety Operating Guide

Prudent Disposal of Ezh2-IN-19: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Considerations

In the absence of a specific Safety Data Sheet (SDS) for Ezh2-IN-19, it is prudent to adopt standard handling precautions for chemical compounds of unknown toxicity. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, especially when in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation.

Core Disposal Protocol: Institutional EHS is Key

The primary and most crucial step in disposing of this compound is to consult with your institution's Environmental Health and Safety (EHS) office.[1] EHS professionals are equipped to provide specific guidance based on local, state, and federal regulations and will have established protocols for the disposal of research chemicals.

Step-by-Step Disposal Procedure:

  • Do Not Dispose in Standard Trash or Sewer: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[2][3] Improper disposal can lead to environmental contamination and potential legal repercussions.[4]

  • Treat as Hazardous Waste: In the absence of definitive data, this compound must be treated as hazardous waste.[1][5] This ensures the highest level of safety for laboratory personnel and the environment.

  • Proper Labeling:

    • Use a designated hazardous waste label provided by your institution's EHS office.[1][3]

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]

    • Indicate that the hazard level is unknown. If the compound is in a solution, list all components and their approximate percentages.[1]

    • Include the name of the principal investigator and the date the waste container was started.[1]

  • Containerization:

    • Use a chemically compatible waste container with a secure, leak-proof lid.[4][6]

    • Ensure the container is in good condition and appropriate for the physical state of the waste (solid or liquid).

    • Do not overfill the container; a general rule is to fill to no more than 90% capacity.[1]

  • Segregation and Storage:

    • Store the this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][6]

    • This area should be at or near the point of waste generation.[3]

    • Keep the waste container closed at all times, except when adding waste.[6]

    • Segregate the this compound waste from other incompatible waste streams to prevent accidental reactions.[6]

  • Arrange for Pickup:

    • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often not to exceed one year for partially filled containers), contact your EHS office to schedule a waste pickup.[1][6]

Quantitative Data Summary

For general laboratory chemical waste management, the following quantitative guidelines are often applied. Note that these are general and your specific institutional policies may vary.

ParameterGuideline
Maximum SAA Volume 55 gallons of hazardous waste
Maximum Acutely Toxic Waste 1 quart (liquid) or 1 kilogram (solid)
Container Fill Level Do not exceed 90% capacity
SAA Storage Time Limit Up to 1 year for partially filled containers
Empty Container Rinsing For acutely hazardous waste, triple rinse with a suitable solvent.

This data is based on general guidelines and may not reflect the specific regulations at your institution. Always consult your EHS office for precise quantitative limits.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagrams illustrate the decision-making process and the overall experimental workflow for handling this compound waste.

This compound Disposal Decision Pathway start Start: this compound Waste Generated sds_check Is a specific SDS available? start->sds_check treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No contact_ehs Consult Institutional EHS Office treat_hazardous->contact_ehs follow_protocol Follow EHS Protocol for Unknowns contact_ehs->follow_protocol end End: Safe and Compliant Disposal follow_protocol->end

Caption: Decision pathway for the disposal of this compound.

This compound Waste Handling Workflow start Waste Generation labeling Label as Hazardous Waste (Full Name, PI, Date) start->labeling container Place in Compatible, Sealed Container labeling->container storage Store in Designated Satellite Accumulation Area container->storage segregate Segregate from Incompatible Wastes storage->segregate pickup Contact EHS for Waste Pickup segregate->pickup end Disposal by EHS pickup->end

Caption: Step-by-step workflow for handling this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Ezh2-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with Ezh2-IN-19, a potent inhibitor of the EZH2 methyltransferase. Adherence to these protocols is critical to ensure personnel safety and mitigate risks associated with handling this compound.

This compound is a highly potent compound with an IC50 of 0.32 nM, necessitating careful handling to prevent exposure.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the protocols outlined below are based on best practices for handling hazardous and potent research compounds, including other EZH2 inhibitors.[2][3][4]

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate PPE is the primary defense against accidental exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).

PPE ComponentSpecificationRationale
Gloves Chemotherapy-rated nitrile gloves, double-gloved.Provides a robust barrier against skin contact and absorption. Double gloving enhances protection.
Gown Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or a full-face shield.Protects against splashes and aerosols.
Respiratory Protection NIOSH-approved N95 respirator or higher.Prevents inhalation of airborne particles, especially when handling the powdered form of the compound.

This table is a guide and should be adapted based on institutional safety plans and specific experimental risk assessments.[5]

Operational Plan: Step-by-Step Handling Procedure

All manipulations of this compound should occur within a designated controlled area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure risk.

  • Preparation: Before handling, ensure all necessary materials, including PPE, pre-labeled containers, spill kits, and designated waste containers, are readily accessible inside the containment unit.

  • Weighing and Reconstitution:

    • Handle the solid compound exclusively within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

    • Use dedicated spatulas and weighing papers.

    • When reconstituting, slowly add the solvent to the solid to avoid aerosolization.

  • Labeling: Clearly label all containers with the compound name ("this compound"), concentration, solvent, date, and appropriate hazard symbols.

  • Transport: When moving the compound, even for short distances within the lab, use a sealed, leak-proof, and clearly labeled secondary container.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Dispose of gloves and other disposable items immediately in the designated hazardous waste container. Wash hands thoroughly after completing work and removing PPE.[2]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Chemical Waste:

    • All solutions and unused solid this compound must be disposed of as hazardous chemical waste.

    • Collect all liquid waste in a designated, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, including gloves, pipette tips, weighing papers, and gowns, must be disposed of in a designated hazardous waste container.

    • Reusable equipment, such as glassware, must be decontaminated following established laboratory procedures for potent compounds before being returned to general use.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.

Visual Workflow for Handling this compound

The following diagram illustrates the essential steps for the safe handling of this compound, from initial preparation to final disposal.

Ezh2_IN_19_Handling_Workflow prep_ppe 1. Don PPE (Double Gloves, Gown, Eye Protection, Respirator) prep_materials 2. Assemble Materials in Hood (Compound, Solvent, Waste Bags) prep_ppe->prep_materials handling_weigh 3. Weigh Solid Compound prep_materials->handling_weigh handling_reconstitute 4. Reconstitute Solution handling_weigh->handling_reconstitute handling_use 5. Perform Experiment handling_reconstitute->handling_use cleanup_waste 6. Dispose of Contaminated Items (Tips, Tubes) in Hazardous Waste handling_use->cleanup_waste cleanup_decon 7. Decontaminate Work Surface cleanup_waste->cleanup_decon cleanup_doff 8. Doff PPE cleanup_decon->cleanup_doff cleanup_wash 9. Wash Hands Thoroughly cleanup_doff->cleanup_wash

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.